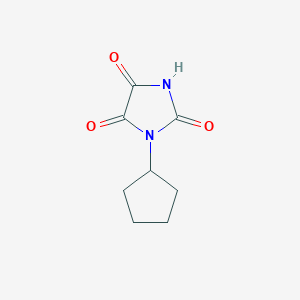

1-Cyclopentylimidazolidine-2,4,5-trione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentylimidazolidine-2,4,5-trione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c11-6-7(12)10(8(13)9-6)5-3-1-2-4-5/h5H,1-4H2,(H,9,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMONZOKUDHZTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=O)C(=O)NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301278631 | |

| Record name | 1-Cyclopentyl-2,4,5-imidazolidinetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301278631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40408-47-7 | |

| Record name | 1-Cyclopentyl-2,4,5-imidazolidinetrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40408-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopentyl-2,4,5-imidazolidinetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301278631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Modification and Derivatization of 1 Cyclopentylimidazolidine 2,4,5 Trione

N-Alkylation and N-Arylation Strategies

The imidazolidine-2,4,5-trione ring possesses two nitrogen atoms, but with the N-1 position occupied by a cyclopentyl group, further substitution is directed to the N-3 position. The proton at N-3 is acidic due to the adjacent carbonyl groups, facilitating its removal by a base to generate a nucleophilic anion for subsequent reactions. thieme-connect.de

N-Alkylation: Alkylation at the N-3 position is typically achieved under basic conditions. thieme-connect.de The choice of base and solvent is critical for achieving high yields and selectivity. Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as N,N-dimethylformamide (DMF) are commonly employed to deprotonate the N-3 position, followed by the addition of an alkyl halide. thieme-connect.de For the related hydantoin (B18101) scaffold, potassium bases like potassium tert-butoxide (tBuOK) and potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (B95107) (THF) have also proven effective for N-alkylation. jst.go.jpnih.gov These methods can be readily applied to introduce a wide variety of alkyl, allyl, or benzyl (B1604629) groups onto the N-3 nitrogen of 1-cyclopentylimidazolidine-2,4,5-trione. jst.go.jpresearchgate.net

N-Arylation: Introducing an aryl group at the N-3 position often requires metal-catalyzed cross-coupling strategies. Copper-catalyzed N-arylation represents a prominent method. One approach utilizes diaryliodonium salts as the arylating agent in the presence of a simple copper(II) nitrate (B79036) catalyst and a base like triethylamine (B128534) (TEA). acs.orgnih.gov This method is valued for its mild conditions and tolerance of various functional groups on both the hydantoin and the aryl ring. nih.gov Another copper-mediated strategy employs aryl iodides with stoichiometric copper(I) oxide in DMF at elevated temperatures, which allows for clean and regioselective arylation at the N-3 position. scispace.com Furthermore, palladium complexes with specialized ligands, such as ylide-functionalized phosphines (YPhos), have been developed to catalyze the arylation of hydantoins with broadly available aryl chlorides. acs.org

Below is a table summarizing common conditions for these transformations, based on research on related hydantoin and imidazolidine (B613845) scaffolds.

Table 1: N-Alkylation and N-Arylation Reaction Strategies

| Transformation | Catalyst/Base | Reagent | Solvent | Key Features | Citation |

|---|---|---|---|---|---|

| N-Alkylation | tBuOK or KHMDS | Alkyl Halides (e.g., CH3I, Benzyl Bromide) | THF | Rapid and regioselective reaction at room temperature. | jst.go.jpnih.gov |

| N-Arylation | Cu(NO3)2·3/2 H2O | Aryl(trimethoxyphenyl)iodonium Tosylate | Toluene | General method for N-3 arylation under mild conditions. | acs.orgnih.gov |

| N-Arylation | Cu2O (stoichiometric) | Aryl Iodides | DMF | Ligand- and base-free conditions for clean N-3 arylation. | scispace.com |

| N-Arylation | Pd-YPhos Complex | Aryl Chlorides | - | Effective for coupling with less reactive aryl chlorides. | acs.org |

Functionalization at Exocyclic Positions of the Imidazolidine Ring

The C-5 position of the imidazolidine-2,4,5-trione ring is flanked by two carbonyl groups, rendering the protons at this position (if present) acidic and the carbon itself susceptible to nucleophilic attack after initial ring opening or condensation. However, in the trione (B1666649) system, the C-5 is a carbonyl carbon. Functionalization at this position typically involves reactions of the carbonyl group itself or condensation reactions if a suitable precursor is used. For the related hydantoin (imidazolidine-2,4-dione) scaffold, the C-5 methylene (B1212753) group is a key site for derivatization. thieme-connect.de

A primary strategy for functionalizing the C-5 position of hydantoins is the Knoevenagel condensation. thieme-connect.de This base-catalyzed reaction involves treating the hydantoin with an aldehyde or ketone to form a 5-alkylidenehydantoin derivative. This reaction introduces an exocyclic double bond, which can serve as a handle for further chemical modifications. thieme-connect.de

Another powerful method for introducing substituents at the C-5 position is through phase-transfer catalysis (PTC). This technique allows for the C5-selective alkylation of hydantoins using alkyl halides in a biphasic system (e.g., toluene/aqueous KOH) with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). nih.gov This approach is efficient, cost-effective, and environmentally friendly. nih.gov While these methods are described for hydantoins, analogous strategies could be envisioned for precursors to this compound to introduce substitution at the C-5 position before the final oxidation or cyclization step.

Table 2: C-5 Functionalization Strategies for the Hydantoin Scaffold

| Reaction Type | Catalyst/Base | Reagents | Key Features | Citation |

|---|---|---|---|---|

| Knoevenagel Condensation | Base-catalyzed | Aldehydes or Ketones | Forms 5-alkylidene derivatives, introducing an exocyclic double bond. | thieme-connect.de |

| C5-Alkylation | TBAB (Phase-Transfer Catalyst) / aq. KOH | Alkyl Halides (e.g., Allyl Bromide) | Highly efficient and selective alkylation under PTC conditions. | nih.gov |

Formation of Polymeric Structures Incorporating Imidazolidine-2,4,5-trione Units

The imidazolidine-2,4,5-trione moiety can be incorporated into polymeric materials to impart specific properties, such as enhanced thermal stability or biological activity. researchgate.netrsc.org There are two main approaches to achieving this: creating polymers with pendant trione rings or integrating the trione ring into the polymer backbone.

Polymers with Pendant Imidazolidine-2,4,5-trione Groups: This strategy involves the synthesis of a monomer where the this compound unit is attached to a polymerizable functional group, such as a vinyl, acryloyl, or methacryloyl moiety. rsc.orgresearchgate.net For example, a polymerizable group could be installed at the N-3 position via the N-alkylation strategies described previously. The resulting monomer can then undergo polymerization, often copolymerized with other monomers like methyl methacrylate (B99206) or styrene, to generate a polymer with the trione scaffold as a repeating side chain. researchgate.netrsc.org This approach is widely used for creating functional surfaces, such as antibacterial coatings, by leveraging the chemical properties of the heterocyclic ring. rsc.orgresearchgate.net

Polymers with Imidazolidine-2,4,5-trione in the Backbone: A more complex approach involves synthesizing polymers where the imidazolidine-2,4,5-trione ring is an integral part of the main chain. Research has shown the preparation of polyhydrazides and poly(1,3,4-oxadiazole)s that contain parabanic acid structures within the polymer backbone. researchgate.net These materials are often pursued for their high thermal stability and specific electrical properties. researchgate.net Another example includes the reaction between a diisocyanate containing a parabanic ring and diamines to form polyureas, or with pyromellitic dianhydride to create poly(parabanic acid)-polyimides, which are noted for their high melting points and solubility in specific organic solvents. researchgate.net

Bioisosteric Transformations and Scaffold Hopping Principles in Imidazolidine-2,4,5-trione Design

In medicinal chemistry, bioisosteric replacement and scaffold hopping are key strategies for lead optimization. nih.govresearchgate.net These approaches involve modifying a lead compound to improve its potency, selectivity, and pharmacokinetic profile while retaining the key interactions with its biological target. nih.gov

Bioisosteric Replacement: Bioisosterism refers to the substitution of a functional group or moiety in a molecule with another group that has similar physical or chemical properties, leading to similar biological activity. researchgate.netresearchgate.net The imidazolidine-2,4,5-trione ring itself can be considered a bioisostere of other chemical groups. For instance, it has been used to replace a ureide group in inhibitors of soluble epoxide hydrolase (sEH). mdpi.comescholarship.orgnih.gov This transformation can improve properties like water solubility, which is crucial for drug formulation, by introducing additional hydrogen bond acceptors without drastically altering the core structure required for biological activity. escholarship.org The trione ring has also been described as a potential isostere of a carbamate (B1207046) moiety. mdpi.com

Scaffold Hopping: Scaffold hopping is a more significant structural change where the core molecular framework (the scaffold) of a lead compound is replaced with a structurally different scaffold, while preserving the three-dimensional orientation of the critical binding functionalities. nih.gov The this compound scaffold could be a result of a scaffold hopping exercise, replacing a different core structure to gain novel intellectual property or improved drug-like properties. Conversely, in a drug design program starting with this compound, the trione ring could be "hopped" to other heterocyclic systems to explore new chemical space and potentially discover compounds with superior therapeutic profiles. researchgate.net The cyclopentyl group at the N-1 position would be maintained as a key lipophilic interaction group during such a hop.

The rationale behind these strategies is to fine-tune the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, reduce toxicity, or enhance target binding. researchgate.net

Reactivity and Mechanistic Investigations of 1 Cyclopentylimidazolidine 2,4,5 Trione and Its Derivatives

Hydrolytic Stability and Decomposition Pathways of Imidazolidine-2,4,5-triones

The imidazolidine-2,4,5-trione ring system exhibits susceptibility to hydrolysis, a reaction that can lead to the cleavage of the heterocyclic ring. Under certain conditions, these triones can degrade, reverting to the corresponding ureas from which they are often synthesized. nih.gov This decomposition pathway highlights a key aspect of their stability, particularly in aqueous environments. The stability is crucial when these compounds are considered for applications in biological systems, as it can influence their effective concentration and potential to act as prodrugs. nih.gov

Research on related iminohydantoin structures provides insight into the potential mechanism of hydrolysis for the trione (B1666649) core. researchgate.netrsc.org Studies on the acid-catalyzed hydrolysis of 4-imino-imidazolidin-2-ones have shown that the reaction proceeds through a tetrahedral intermediate. researchgate.netrsc.org The rate-determining step in the hydrolysis of these related imines is the attack of a water molecule on the protonated imine. rsc.org For imidazolidine-2,4,5-triones, a similar mechanism involving nucleophilic attack by water on one of the carbonyl carbons is plausible. The reaction is expected to be influenced by pH. In acidic conditions, protonation of a carbonyl oxygen would activate the corresponding carbon atom toward nucleophilic attack.

Ring-Opening and Ring-Closing Reactions of the Imidazolidine-2,4,5-trione Core

The synthesis and degradation of the imidazolidine-2,4,5-trione ring are classic examples of ring-closing and ring-opening reactions, respectively.

Ring-Closing Reactions: The most common method for synthesizing 1,3-disubstituted imidazolidine-2,4,5-triones involves a cyclization reaction between a disubstituted urea (B33335) and oxalyl chloride. nih.govmdpi.comnih.gov In the case of 1-Cyclopentylimidazolidine-2,4,5-trione, the synthesis would start from cyclopentylurea (B73516), which would first be acylated by another reagent before reacting with oxalyl chloride if a second, different substituent were to be added at the N-3 position. For the parent N-H compound at the N-3 position, the reaction would proceed from cyclopentylurea itself. The mechanism involves a double nucleophilic acyl substitution, where the nitrogen atoms of the urea attack the electrophilic carbonyl carbons of oxalyl chloride, leading to the formation of the five-membered ring with the elimination of two molecules of HCl.

This synthetic approach is versatile and has been applied to a wide range of substituted ureas to produce various imidazolidine-2,4,5-trione derivatives. mdpi.comescholarship.org

| Starting Material | Reagent | Solvent | Temperature | Reference |

|---|---|---|---|---|

| 1,3-Disubstituted Urea | Oxalyl Chloride | Dichloromethane (B109758) (DCM) | 0-5 °C to ambient | mdpi.com |

| Substituted Urea | Oxalyl Chloride | Anhydrous Tetrahydrofuran (B95107) (THF) | Reflux (66 °C) | nih.gov |

| 1,3-Dialkylurea | Oxalyl Chloride | Not specified | Not specified | nih.gov |

Ring-Opening Reactions: As discussed under hydrolytic stability, the primary ring-opening reaction for imidazolidine-2,4,5-triones is hydrolysis. This process breaks the amide bonds within the ring, leading to the formation of a linear urea derivative. nih.gov This reaction is essentially the reverse of the cyclization process, although it proceeds through a different pathway (hydrolysis vs. condensation). The potential for this ring-opening allows imidazolidine-2,4,5-triones to be investigated as prodrugs, which can release the more potent parent urea compounds under physiological conditions. nih.gov

Electrophilic and Nucleophilic Attack on the Imidazolidine-2,4,5-trione Core

The electronic structure of the this compound ring makes it susceptible to both electrophilic and nucleophilic attacks at different positions.

Nucleophilic Attack: The three carbonyl carbons (at positions 2, 4, and 5) are highly electrophilic due to the electron-withdrawing effect of the adjacent oxygen and nitrogen atoms. These carbons are the primary sites for nucleophilic attack. Strong nucleophiles can add to the carbonyl groups, potentially leading to ring-opening or substitution reactions. The hydrolysis discussed earlier is a key example of a nucleophilic attack by water.

Electrophilic Attack: The nitrogen atoms of the imidazolidine (B613845) ring possess lone pairs of electrons, making them potential nucleophilic centers for attack by electrophiles. However, their nucleophilicity is significantly diminished by the delocalization of these lone pairs into the adjacent carbonyl groups. The N-H proton at the N-3 position is acidic and can be removed by a base, generating an anion that is a much stronger nucleophile. This anion can then react with various electrophiles (e.g., alkyl halides, acyl halides) in N-alkylation or N-acylation reactions to introduce a substituent at the N-3 position. The selectivity of direct N-substitution on the parabanic acid skeleton has been a subject of study. researchgate.net

| Site | Type of Center | Potential Reaction | Reagent Type |

|---|---|---|---|

| C2, C4, C5 (Carbonyl Carbons) | Electrophilic | Nucleophilic Addition/Substitution | Nucleophiles (e.g., H₂O, alcohols, amines) |

| N3 (after deprotonation) | Nucleophilic | N-Alkylation / N-Acylation | Electrophiles (e.g., alkyl halides) |

| Carbonyl Oxygens | Nucleophilic / Basic | Protonation / Lewis Acid Coordination | Acids / Electrophiles |

Stereochemical Aspects in Reactions Involving the Cyclopentyl Moiety

The cyclopentyl group at the N-1 position introduces specific stereochemical considerations for reactions involving the this compound molecule. While the cyclopentyl ring itself is achiral, its presence influences the steric environment around the imidazolidine core.

The bulk of the cyclopentyl group can sterically hinder the approach of reagents to adjacent positions, namely the C-2 and C-5 carbonyl groups. This steric hindrance could lead to diastereoselectivity in reactions if a chiral center is present elsewhere in the molecule or in the attacking reagent. For instance, in a nucleophilic attack on the C-5 carbonyl, the cyclopentyl group could direct the incoming nucleophile to the face of the ring opposite to it, leading to a preferred stereoisomer.

While specific studies on the stereochemistry of this compound are not widely available, research on related structures provides relevant insights. For example, the crystal structure of 1,3-dicyclohexylimidazolidine-2,4,5-trione (B4696563) shows the cyclohexane (B81311) rings in chair conformations, oriented nearly perpendicular to the plane of the central imidazolidine ring. nih.gov A similar conformational preference might be expected for the cyclopentyl group, which would adopt an envelope or half-chair conformation. This fixed orientation would have a significant impact on the molecule's three-dimensional shape and its interaction with other molecules, such as enzymes or chiral reagents. mdpi.comnih.gov

Furthermore, if reactions were to introduce a new stereocenter, for example at the C-5 position, the cyclopentyl group would influence the stereochemical outcome, leading to the potential formation of diastereomers.

Advanced Spectroscopic and Structural Characterization of 1 Cyclopentylimidazolidine 2,4,5 Trione

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by measuring its mass with very high accuracy. For 1-Cyclopentylimidazolidine-2,4,5-trione, the molecular formula is C₈H₁₀N₂O₃.

The theoretical exact mass (monoisotopic mass) of the neutral molecule [M] is calculated to be 182.0691 g/mol . In HRMS analysis, the compound is typically ionized to form species such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻. The instrument measures the mass-to-charge ratio (m/z) of these ions to within a few parts per million (ppm), allowing for the confident determination of the molecular formula.

Table 1: Predicted HRMS Ions for this compound

| Ion Formula | Adduct | Calculated m/z |

|---|---|---|

| [C₈H₁₁N₂O₃]⁺ | [M+H]⁺ | 183.0764 |

| [C₈H₁₀N₂NaO₃]⁺ | [M+Na]⁺ | 205.0584 |

Experimental analysis of the parent compound, parabanic acid, via LC-MS has identified its deprotonated molecule [M-H]⁻ at an m/z of 112.9998 nist.gov. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) would provide further structural evidence, likely showing losses of isocyanate (HNCO) or carbonyl (CO) groups, characteristic of the imidazolidinetrione ring system.

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise arrangement of atoms in a molecule. ¹H and ¹³C NMR spectra provide information on the chemical environment, connectivity, and number of hydrogen and carbon atoms, respectively.

While specific spectra for this compound are not available, data from the closely related 1,3-dicyclohexylimidazolidine-2,4,5-trione (B4696563) provides a strong basis for predicting the spectral features. nist.gov The key difference would be the replacement of signals from the two cyclohexyl groups with signals corresponding to one cyclopentyl group and one N-H proton.

¹H NMR: The spectrum is expected to show a downfield singlet for the N-H proton. A multiplet, likely a quintet or similar complex pattern, would appear for the single methine proton (CH) of the cyclopentyl group attached to the nitrogen. The eight methylene (B1212753) protons (CH₂) of the cyclopentyl ring would likely appear as one or more multiplets in the upfield region.

¹³C NMR: The spectrum would feature three distinct signals in the downfield region corresponding to the three carbonyl carbons (C=O) of the trione (B1666649) ring. The methine carbon of the cyclopentyl group would appear at an intermediate chemical shift, while the methylene carbons of the cyclopentyl ring would be found in the upfield region.

Table 2: Predicted and Analog-Based NMR Data Data for the imidazolidine (B613845) ring and carbonyls are based on 1,3-dicyclohexylimidazolidine-2,4,5-trione. nist.gov Cyclopentyl shifts are predicted based on standard ranges.

| ¹³C NMR | Predicted Chemical Shift (δ) in ppm | Assignment |

|---|---|---|

| Carbonyls | ~153-154 | C2, C4, C5 (C=O) |

| Methine | ~50-55 | C1' (Cyclopentyl CH-N) |

| Methylene | ~25-30 | C2', C3' (Cyclopentyl CH₂) |

| ¹H NMR | Predicted Chemical Shift (δ) in ppm | Assignment |

| N-H | ~8-10 (broad singlet) | N-H |

| Methine | ~4.0-4.5 (multiplet) | H1' (Cyclopentyl CH-N) |

Infrared and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule. The imidazolidine-2,4,5-trione core possesses multiple carbonyl (C=O) groups and N-H bonds, which give rise to characteristic absorption bands.

IR data for the parent compound, parabanic acid, reveals strong absorptions corresponding to these groups. researchgate.net The IR spectrum of this compound is expected to be dominated by very strong, sharp peaks in the region of 1700-1850 cm⁻¹, characteristic of the coupled carbonyl stretching vibrations of the trione system. A band corresponding to the N-H stretch would be observed around 3200-3400 cm⁻¹. The C-H stretching and bending vibrations of the cyclopentyl group would appear around 2850-3000 cm⁻¹ and 1450 cm⁻¹, respectively.

Raman spectroscopy, which is sensitive to changes in polarizability, would be complementary. It is particularly useful for identifying symmetric vibrations and can provide additional details about the carbon skeleton and the trione ring system.

Table 3: Expected IR Absorption Bands for this compound Based on data for Parabanic Acid. researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | ~3200 - 3400 | Medium, Broad |

| C-H Stretch (Aliphatic) | ~2850 - 3000 | Medium |

| C=O Stretch (Coupled) | ~1700 - 1850 | Strong, Multiple Bands |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, revealing precise bond lengths, bond angles, and intermolecular interactions. While crystal data for this compound is unavailable, the structure of 1,3-dicyclohexylimidazolidine-2,4,5-trione has been determined, offering a clear model for the core ring system. nist.gov

The central imidazolidine-2,4,5-trione ring is expected to be nearly planar. The cyclopentyl group would be attached to one of the nitrogen atoms. The crystal packing would likely be influenced by hydrogen bonding involving the N-H group and the carbonyl oxygens of adjacent molecules, forming supramolecular structures such as chains or sheets.

Table 4: Crystallographic Data for the Analog 1,3-Dicyclohexylimidazolidine-2,4,5-trione nist.gov

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P bca |

| a (Å) | 6.5539 (8) |

| b (Å) | 11.5029 (15) |

| c (Å) | 19.524 (3) |

| V (ų) | 1471.9 (3) |

The geometry of the trione ring in the cyclopentyl derivative is expected to be very similar to that in the dicyclohexyl analog.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive technique used to monitor reaction progress and determine appropriate solvent systems for column chromatography. For a moderately polar compound like this compound, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) would likely be effective on a silica (B1680970) gel plate. The spot could be visualized using UV light or by staining with an appropriate agent like potassium permanganate.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. A reversed-phase HPLC method, likely using a C18 column with a water/acetonitrile or water/methanol gradient, would be suitable for separating the compound and assessing its purity. The mass spectrometer provides mass information, confirming the identity of the peak corresponding to the product.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile and thermally stable compounds. Given the trione structure, derivatization might be necessary to improve volatility and prevent thermal decomposition in the injector port. If stable, GC-MS would provide excellent separation and a characteristic electron ionization (EI) mass spectrum that could serve as a fingerprint for the compound.

The purification of the related 1,3-dicyclohexylimidazolidine-2,4,5-trione was successfully achieved using silica gel column chromatography with dichloromethane (B109758) as the eluent, indicating that similar normal-phase techniques would be applicable to the cyclopentyl derivative. nist.gov

Computational Chemistry and Theoretical Modeling of 1 Cyclopentylimidazolidine 2,4,5 Trione

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as 1-Cyclopentylimidazolidine-2,4,5-trione. These methods, based on the principles of quantum mechanics, can accurately predict molecular geometries, electronic charge distributions, and orbital energies.

Quantum chemical calculations would typically be employed to determine various electronic properties that influence the molecule's reactivity and intermolecular interactions. These properties include the distribution of electron density, the locations of electrostatic potential maxima and minima, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of the molecule.

| Electrostatic Potential | The charge distribution around the molecule. | Identifies electron-rich (negative potential) and electron-poor (positive potential) regions, which are key for predicting non-covalent interactions like hydrogen bonding. The carbonyl oxygens are expected to be regions of negative potential. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. pensoft.net

For the imidazolidine-2,4,5-trione scaffold, studies have identified it as a pharmacophore for inhibitors of the soluble epoxide hydrolase (sEH), an enzyme involved in inflammatory processes. nih.gov Docking simulations of imidazolidine-2,4,5-trione derivatives into the sEH active site have highlighted key interactions that contribute to binding affinity. nih.gov These simulations suggest that the trione (B1666649) moiety can form new hydrogen bonds with active site residues, which could explain the observed inhibitory potency. nih.gov

Similarly, related imidazolidinone derivatives have been investigated as potential selective COX-2 inhibitors. najah.edu Molecular docking studies showed that these compounds could fit within the COX-2 active site, with binding energies comparable to or better than known inhibitors. The stability of these ligand-protein complexes is often further validated using molecular dynamics simulations. najah.edu The binding affinity is quantified by a docking score, with a more negative value indicating a stronger interaction. pensoft.net

Table 2: Illustrative Molecular Docking Results for Imidazolidine (B613845) Derivatives

| Target Protein | Ligand Scaffold | Key Interacting Residues (Hypothetical for 1-Cyclopentyl-) | Docking Score (kcal/mol) | Type of Interaction |

|---|---|---|---|---|

| Soluble Epoxide Hydrolase (sEH) | Imidazolidine-2,4,5-trione | Asp335, Tyr383, Tyr466 | -7.0 to -9.5 | Hydrogen bonding with carbonyls; hydrophobic interactions with the cyclopentyl group. |

| Cyclooxygenase-2 (COX-2) | Imidazolidinone | Arg513, Val523, Ser530 | -9.0 to -11.5 | Hydrogen bonding; hydrophobic interactions within the active site channel. najah.edu |

| Polo-like kinase 1 (PLK1) | Imidazoline (B1206853) | Cys133, Leu59 | -8.0 to -10.0 | Interactions with the kinase hinge region; hydrophobic pocket engagement. researchgate.net |

Note: The docking scores and interacting residues are representative values based on studies of similar heterocyclic compounds and are presented for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netnih.gov The fundamental principle is that the variations in the biological activity of a group of molecules are dependent on the variations in their structural and physicochemical properties. mdpi.com

A QSAR study involves several key steps:

Data Set Collection: A dataset of molecules with known biological activities (e.g., IC50 values for enzyme inhibition) is compiled. For this compound, this would involve synthesizing and testing a series of analogs with different substituents.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecule's structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum chemical (e.g., HOMO/LUMO energies) properties. nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity. nih.gov The dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.govnih.gov

Model Validation: The robustness and predictive ability of the QSAR model are rigorously assessed using statistical metrics like the coefficient of determination (R²) and the cross-validated coefficient of determination (Q²). researchgate.netnih.gov An R² value close to 1 indicates a good fit of the model to the training data, while a high Q² (typically > 0.5) suggests good predictive ability. mdpi.com

For imidazoline derivatives, QSAR models have been successfully developed to predict activities such as corrosion inhibition and anticancer effects. researchgate.netresearchgate.net These models have identified key descriptors like electron transfer parameters, electrostatic charges on the ring atoms, and molecular polarizability as being crucial for activity. researchgate.net Such a model for this compound and its analogs could guide the design of new compounds with enhanced activity by suggesting modifications that optimize the key descriptors.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are invaluable for elucidating the detailed mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. By mapping the potential energy surface of a reaction, these methods can identify transition states, intermediates, and the energy barriers associated with each step.

The synthesis of imidazolidine-2,4,5-triones (also known as parabanic acids) can be achieved through various routes, such as the reaction of a disubstituted urea (B33335) with oxalyl chloride. researchgate.net Computational analysis of such a reaction would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants (e.g., 1-cyclopentylurea and oxalyl chloride) and the final product (this compound).

Transition State Searching: Identifying the high-energy transition state structures that connect reactants, intermediates, and products.

For instance, a computational study on the synthesis of related pyrrolidinedione derivatives detailed the energy barriers for key reaction steps like Michael addition, rearrangement, and cyclization. rsc.org The study found that a proton transfer step had a notably high energy barrier, while the final cyclization step proceeded with a very low barrier. rsc.org A similar approach for the synthesis of this compound could provide insights into reaction kinetics, help optimize reaction conditions (e.g., temperature, catalyst), and predict potential side products.

Table 3: Example of Computational Data for a Reaction Step

| Reaction Step | Species | Relative Energy (kJ/mol) | Description |

|---|---|---|---|

| Acylation | Reactants (Urea + Oxalyl Chloride) | 0 | Starting point of the reaction. |

| Transition State 1 | +80 | Energy barrier for the initial nucleophilic attack of the urea on oxalyl chloride. | |

| Intermediate 1 | -20 | A tetrahedral intermediate formed after the initial addition. | |

| Cyclization | Intermediate 2 | +15 | A rearranged intermediate poised for ring closure. |

| Transition State 2 | +50 | Energy barrier for the intramolecular cyclization step. |

Note: The energy values are hypothetical and for illustrative purposes to demonstrate the type of data generated from computational reaction mechanism studies.

Advanced Applications and Design Principles Involving the Imidazolidine 2,4,5 Trione Scaffold

Role as a Privileged Scaffold in Heterocyclic Chemistry

The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to a diverse range of biological targets by modifying its substitution patterns. temple.edu The imidazolidine-2,4,5-trione core has been identified as a "primary pharmacophore" and a valuable scaffold for the development of biologically active compounds. nih.govnih.govescholarship.org This is due to its structural features, including its ability to participate in hydrogen bonding and its rigid five-membered ring, which can orient substituents in a well-defined three-dimensional space.

N-substituted derivatives of parabanic acid have been successfully developed as inhibitors of various enzymes, demonstrating the scaffold's versatility. researchgate.net For instance, different derivatives have been synthesized and shown to act as:

Cholinesterase Inhibitors: A series of 1,3-substituted imidazolidine-2,4,5-triones bearing a benzothiazole (B30560) moiety have been synthesized and characterized as potent inhibitors of acetylcholinesterase and butyrylcholinesterase. mdpi.comnih.gov

Soluble Epoxide Hydrolase (sEH) Inhibitors: The scaffold is a key component in a series of inhibitors developed for sEH, a therapeutic target for inflammatory and cardiovascular diseases. nih.govnih.govescholarship.org

Anticonvulsants: Novel derivatives of parabanic acid have been synthesized and evaluated for their anticonvulsant potential, with some candidates showing high potency in preclinical models. researchgate.netnih.gov

The utility of this scaffold stems from its ability to serve as a bioisosteric replacement for other chemical groups, such as the ureide group, to enhance properties like solubility. researchgate.net Its role as a natural metabolite formed during the oxidation of uric acid also points to its inherent biocompatibility. researchgate.net

Integration into Complex Organic Architectures as a Building Block

The imidazolidine-2,4,5-trione ring is a versatile building block in organic synthesis, allowing for its incorporation into a wide array of complex molecules. A common and effective method for its construction involves the reaction of N,N'-disubstituted ureas with oxalyl chloride. nih.govmdpi.com This cyclization reaction provides a direct route to the 1,3-disubstituted parabanic acid skeleton. nih.gov

This synthetic accessibility has enabled the creation of intricate molecular architectures where the trione (B1666649) ring acts as a central linker or a key pharmacophoric element. Research has demonstrated the synthesis of complex derivatives by attaching various functional groups to the nitrogen atoms of the imidazolidine (B613845) trione core.

Examples of Complex Architectures:

Benzothiazole Conjugates: Novel cholinesterase inhibitors have been prepared by linking a (6-fluorobenzo[d]thiazol-2-yl)ethyl group to one nitrogen of the trione ring and various aryl groups to the other. mdpi.com

Adamantane (B196018) Hybrids: Adamantane fragments have been attached to the imidazolidine-2,4,5-trione scaffold to create potent soluble epoxide hydrolase inhibitors. nih.govescholarship.org

Diterpenoid Conjugates: Researchers have synthesized hybrid molecules containing adamantane and fragments from natural resin acids (abietic and dehydroabietic) linked by the imidazolidine-2,4,5-trione ring to target the DNA repair enzyme Tyrosyl-DNA phosphodiesterase 1.

These examples underscore the role of the imidazolidine-2,4,5-trione unit as a non-planar, rigid scaffold that can be readily integrated into larger, multi-component molecular designs for specific biological applications. icm.edu.pl

Rational Design of Imidazolidine-2,4,5-trione-Based Compounds for Specific Chemical Interactions

The development of new therapeutic agents based on the imidazolidine-2,4,5-trione scaffold is often guided by rational design principles and computational tools. drugbank.com A key strategy involves using the trione moiety as a bioisostere to improve the physicochemical properties of a lead compound. For example, converting a urea (B33335) group into an imidazolidine-2,4,5-trione has been shown to enhance water solubility and lower the melting point of soluble epoxide hydrolase inhibitors. nih.govescholarship.org This is attributed to a reduction in intermolecular hydrogen bonding in the crystal lattice of the trione derivatives compared to their urea precursors. nih.govescholarship.org

Molecular docking studies are frequently employed to understand and predict how these compounds interact with their biological targets. nih.gov By simulating the binding of trione derivatives within the active site of an enzyme, researchers can identify key interactions, such as hydrogen bonds, that contribute to the compound's potency. nih.govescholarship.orgnih.gov This information guides the design of new analogs with modified substituents to optimize these interactions and improve activity or selectivity. nih.govdrugbank.com For instance, molecular docking of anticonvulsant parabanic acid derivatives in the active site of GABA-AT helped to clarify the interactions of the most potent compounds with the enzyme. nih.gov

The table below summarizes research findings for various rationally designed imidazolidine-2,4,5-trione derivatives.

| Derivative Class | Target Enzyme | Key Research Finding | Reported Activity |

|---|---|---|---|

| 1-Aryl-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-triones | Butyrylcholinesterase (BChE) | The 4-isopropylphenyl derivative showed the highest inhibitory activity. mdpi.com | IC₅₀ = 1.66 μmol/L mdpi.com |

| Adamantyl Imidazolidine-2,4,5-triones | Soluble Epoxide Hydrolase (sEH) | Introduced to improve water solubility compared to urea-based inhibitors. nih.govescholarship.org | Inhibition ranges from 8.4 μM to 0.4 nM. nih.govescholarship.org |

| Cycloalkanecarboxamide Parabanic Acid Hybrids | GABA-AT (implicated in epilepsy) | A trimethoxy phenyl derivative showed high potency and a better safety margin than the antiepileptic drug ethosuximide. researchgate.netnih.gov | ED₅₀ = 13.7 mg/kg in MES test for one derivative. nih.gov |

Development of Novel Materials and Polymers from Imidazolidine-2,4,5-trione Monomers

The imidazolidine-2,4,5-trione (parabanic acid) ring is not only a building block for discrete molecules but also a monomer for the synthesis of novel polymers. Polymers that contain the parabanic acid structure within their macromolecular backbone are known as poly(parabanic acid)s or polyparabanics. researchgate.net

These polymers can be synthesized through the cyclocondensation of polyureas with reagents like oxalyl chloride. researchgate.net This process transforms the urea linkages along the polymer chain into imidazolidine-2,4,5-trione rings. researchgate.net Research has shown that both aliphatic and aromatic polyureas can be converted into parabanic polymers with a high degree of transformation. researchgate.net

Polyparabanics exhibit valuable properties, including high thermal stability. researchgate.net They typically begin to decompose at temperatures above 187 °C. researchgate.net Furthermore, these polymers can serve as precursors to other advanced materials. For example, polyhydrazides containing parabanic structures have been prepared and subsequently converted into poly(1,3,4-oxadiazole)s through thermal cyclization. researchgate.net The resulting poly(1,3,4-oxadiazole) films demonstrate good thermal stability and electrical insulating properties. researchgate.net In another application, a novel polyparabanic acid was synthesized and doped with phosphoric acid to create a proton-conducting membrane for potential use in medium-temperature fuel cells. researchgate.net

Structure Activity Relationship Sar Studies: Theoretical Frameworks for N Substituted Imidazolidine 2,4,5 Triones

Impact of N-Substituents (e.g., Cyclopentyl) on Molecular Recognition Principles

The substituents on the nitrogen atoms of the imidazolidine-2,4,5-trione ring play a pivotal role in molecular recognition, which is the specific interaction between the compound and its biological target. The size, shape, and electronic nature of these substituents dictate the binding affinity and selectivity of the molecule.

In the context of anticonvulsant activity, studies on related heterocyclic compounds like thiazolidine-4-ones, which are bioisosteres of imidazolidine-2,4-diones, have shown that the nature of the N-substituent is critical. nih.gov For instance, molecular docking studies on various N-substituted derivatives have revealed that the substituent's ability to fit into specific pockets of the target protein, such as voltage-gated sodium channels, is a key determinant of activity. researchgate.net While direct studies on 1-cyclopentylimidazolidine-2,4,5-trione are limited, research on analogous N-alkyl derivatives of other heterocyclic compounds provides valuable insights. For example, in a series of (8β)-6-methylergoline amide derivatives, the affinity for vascular 5HT2 receptors was significantly influenced by the N1-alkyl substituent, with potency generally increasing with the size of the alkyl group up to isopropyl. nih.gov This suggests that a cyclopentyl group, being a moderately sized, lipophilic cycloalkane, could confer a favorable interaction profile for certain biological targets.

The lipophilicity of the N-substituent is another crucial factor in molecular recognition. A study on 1,3-substituted imidazolidine-2,4,5-triones as cholinesterase inhibitors highlighted the importance of lipophilicity for activity, although a simple correlation was not always observed. researchgate.netnih.gov The cyclopentyl group would significantly increase the lipophilicity of the imidazolidine-2,4,5-trione core, which could enhance its ability to cross biological membranes and interact with hydrophobic binding pockets.

The following table summarizes the impact of different N-substituents on the biological activity of related heterocyclic compounds, providing a basis for hypothesizing the role of a cyclopentyl group.

| Substituent Type | General Impact on Activity | Potential Implication for Cyclopentyl Group |

| Small Alkyl (e.g., Methyl, Ethyl) | Variable, often serves as a baseline for comparison. | The larger cyclopentyl group may offer more extensive hydrophobic interactions. |

| Branched Alkyl (e.g., Isopropyl) | Can enhance binding affinity due to increased steric bulk and specific shape. nih.gov | The cyclopentyl ring's defined conformation could provide a better fit in some receptor pockets compared to more flexible alkyl chains. |

| Aryl (e.g., Phenyl) | Introduces potential for π-π stacking and other aromatic interactions. | The cyclopentyl group offers a different type of hydrophobic interaction, which could be more favorable for targets lacking aromatic binding sites. |

| Cycloalkyl (e.g., Cyclohexyl) | Increases lipophilicity and introduces conformational rigidity. | The cyclopentyl group, being smaller than cyclohexyl, might access more sterically hindered binding sites while still providing significant lipophilicity. |

Conformational Analysis and its Influence on Interaction Profiles

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. For N-substituted imidazolidine-2,4,5-triones, the conformation of the N-substituent, such as the cyclopentyl group, can significantly influence how the molecule presents its key interacting functionalities to a biological target.

Studies on other N-substituted heterocyclic systems have demonstrated the importance of substituent conformation. For example, in N-acylpiperidines, allylic strain can dictate the axial or equatorial orientation of a substituent at the 2-position, which in turn affects the molecule's physical properties and binding interactions. nih.gov While the substitution is on a nitrogen in our case, the principle that conformational preferences influence biological activity remains relevant.

The interaction profile of this compound would be influenced by the way the cyclopentyl ring positions itself. A particular conformation might orient a hydrogen bond donor or acceptor on the imidazolidine (B613845) ring for optimal interaction with a receptor, while another conformation might lead to steric clashes. Computational modeling studies, such as molecular docking, are often employed to predict the preferred binding conformations of such molecules. researchgate.netafricanjournalofbiomedicalresearch.comijper.orgnih.gov

The following table outlines hypothetical conformational states of the cyclopentyl group in this compound and their potential impact on interactions.

| Cyclopentyl Conformation | Orientation Relative to Imidazolidine Ring | Potential Impact on Interaction Profile |

| Envelope | Flap pointing away from the ring | May minimize steric hindrance and allow for favorable hydrophobic interactions. |

| Envelope | Flap pointing towards the ring | Could potentially shield parts of the imidazolidine ring, hindering some interactions but possibly enhancing others through specific contacts. |

| Twist | - | Offers a different overall molecular shape that might be complementary to a specific receptor topology. |

Electronic and Steric Effects of Substituents on Biological Target Engagement Hypotheses

The electronic and steric properties of the N-substituent directly modulate the potential for a compound to engage with its biological target. These properties can influence binding affinity, selectivity, and the intrinsic activity of the molecule.

Electronic Effects: The cyclopentyl group is primarily an electron-donating group through an inductive effect. Attaching it to the nitrogen of the imidazolidine-2,4,5-trione ring can increase the electron density on the nitrogen atom. This can, in turn, affect the properties of the adjacent amide bonds. Studies on the electronic effects on amide bond conformation have shown that such effects can influence the kinetics of amide isomerization. nih.govmdpi.com While the cyclopentyl group itself is not aromatic and does not participate in resonance, its inductive effect can subtly alter the charge distribution across the imidazolidine-2,4,5-trione core, potentially influencing hydrogen bonding capabilities and dipole moment. The electronic nature of substituents can be quantified using parameters like Hammett constants for aromatic systems, though analogous parameters for aliphatic groups are less common. scienceforecastoa.com

Steric Effects: The cyclopentyl group introduces significant steric bulk compared to smaller alkyl groups. Steric parameters, such as those developed by Verloop (L, B1, B5) and Taft (Es), are used to quantify the size and shape of substituents and correlate them with biological activity. nih.govscilit.comsemanticscholar.org A bulky substituent like cyclopentyl can have several effects on target engagement:

Positive Effect: It can promote binding by filling a hydrophobic pocket in the receptor, leading to favorable van der Waals interactions.

Negative Effect: It can cause steric hindrance, preventing the molecule from accessing the binding site or adopting the optimal conformation for interaction.

Selectivity: The specific shape of the cyclopentyl ring might allow for selective binding to one receptor subtype over another, where the binding pockets differ in size and shape.

Quantitative Structure-Activity Relationship (QSAR) studies on various classes of compounds, including anticonvulsants, often highlight the importance of steric parameters in their models. nih.govnih.govresearchgate.netconicet.gov.ar These studies aim to build mathematical models that relate the chemical structure of compounds to their biological activity.

The following data table provides a hypothetical summary of the electronic and steric parameters for a cyclopentyl group and their hypothesized impact on target engagement.

| Parameter | Value/Description | Hypothesized Impact on Target Engagement |

| Electronic Effect | ||

| Inductive Effect | Electron-donating | May increase the basicity of the nitrogen and influence the electronic properties of the amide bonds, potentially affecting hydrogen bonding. researchgate.netnih.govmasterorganicchemistry.com |

| Steric Parameters | ||

| Taft's Steric Factor (Es) | Moderately bulky | Can either enhance binding through hydrophobic interactions or cause steric clashes depending on the target topology. |

| Verloop Parameters (L, B1, B5) | Defined length and width | The specific dimensions of the cyclopentyl ring can be critical for fitting into a well-defined binding pocket, contributing to selectivity. nih.gov |

| Molecular Volume | Increased compared to small alkyls | Contributes to overall lipophilicity and the potential for hydrophobic interactions. |

Future Research Directions and Emerging Trends for 1 Cyclopentylimidazolidine 2,4,5 Trione Research

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The conventional synthesis of 1,3-disubstituted imidazolidine-2,4,5-triones, also known as parabanic acids, often involves the cyclization reaction between a disubstituted urea (B33335) and oxalyl chloride. mdpi.comresearchgate.net While effective, this method relies on a highly reactive and hazardous reagent, prompting a need for safer and more environmentally benign alternatives.

Future synthetic research will likely focus on two main areas: novel pathway development and the adoption of green chemistry principles.

Novel Pathway Development: Research could explore alternative cyclization strategies that avoid harsh reagents. For instance, the oxidative cleavage of precursor molecules has been shown to yield the parabanic acid skeleton. researchgate.net Further investigation into different precursors and oxidative systems could lead to more efficient and selective syntheses.

Green Chemistry Approaches: The principles of green chemistry are becoming central to modern chemical synthesis. scispace.comresearchgate.net For 1-Cyclopentylimidazolidine-2,4,5-trione, this could involve:

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times (from hours to minutes) and improve yields for other imidazole-based hybrids when compared to conventional refluxing methods. nih.gov Applying this technique to the synthesis of imidazolidine-2,4,5-triones could offer similar benefits.

Biocatalysis: Employing enzymes or natural catalysts, such as lemon juice which has been used for synthesizing 2,4,5-triaryl-1H-imidazole derivatives, represents a highly eco-friendly approach. scispace.comresearchgate.net Identifying suitable enzymes or biocatalysts for the cyclization or derivatization of the trione (B1666649) ring is a promising research avenue.

Multi-Component Reactions (MCRs): Designing one-pot, multi-component reactions where the cyclopentyl-substituted urea, an oxalate (B1200264) source, and a catalyst are combined in a single step would enhance atom economy and reduce waste. scispace.com

Predictive Modeling and Machine Learning in Imidazolidine-2,4,5-trione Design

Computational chemistry is a powerful tool for accelerating the discovery and optimization of bioactive molecules. For imidazolidine-2,4,5-trione derivatives, molecular docking has already been used to predict binding modes and rationalize the inhibitory activity against targets like soluble epoxide hydrolase (sEH) and tyrosyl-DNA phosphodiesterase 1 (TDP1). escholarship.orgnih.govnih.govnih.gov The future of computational research in this area will be driven by more sophisticated modeling and the integration of artificial intelligence.

Molecular Dynamics (MD) Simulations: Going beyond static docking, MD simulations can predict the dynamic behavior of this compound within a protein's active site over time. nih.gov These simulations provide a deeper understanding of the stability of key interactions, the role of water molecules, and conformational changes in both the ligand and the protein upon binding, which can guide the design of more potent and selective analogs. nih.gov

Machine Learning (ML) and AI: The application of machine learning is revolutionizing drug discovery. nih.govyoutube.com For the imidazolidine-2,4,5-trione scaffold, ML models can be trained on existing data to:

Develop robust Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of novel, untested derivatives.

Perform de novo drug design, where algorithms generate entirely new molecular structures based on the trione scaffold that are optimized for specific properties. nih.gov

Predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to prioritize candidates with favorable drug-like profiles early in the discovery process. youtube.com

Integration of this compound into Advanced Supramolecular Systems

Supramolecular chemistry involves the design of complex chemical systems from molecular components held together by non-covalent forces. The imidazolidine-2,4,5-trione ring, with its multiple carbonyl groups, is an excellent candidate for directing molecular assembly. While studies on related compounds have noted the presence of intermolecular C-H···O and C-H···π interactions in the solid state, a significant future direction is to harness these interactions for creating functional materials. nih.govnih.gov

Emerging trends could include:

Self-Assembled Gels: By modifying the cyclopentyl group or adding other functional moieties, derivatives of this compound could be designed to self-assemble in specific solvents to form supramolecular gels. These "soft materials" could have applications in controlled release or as scaffolds for tissue engineering.

Functional Polymers: Incorporating the this compound unit as a pendant group or within the backbone of a polymer could create materials with novel properties. The trione unit could act as a recognition site for specific molecules or as a catalytic center.

Metal-Organic Frameworks (MOFs): The carbonyl oxygen atoms of the trione ring can act as Lewis bases, capable of coordinating to metal ions. This opens the possibility of using this compound or its derivatives as organic linkers for the construction of highly porous metal-organic frameworks, with potential applications in gas storage, separation, and catalysis.

Data Tables

Table 1: Summary of Proposed Future Research Directions

| Section | Research Direction | Potential Techniques | Expected Outcome |

|---|---|---|---|

| 9.1 | Novel Synthetic Pathways | Microwave-assisted synthesis, Biocatalysis, Multi-component reactions | Higher yields, shorter reaction times, reduced waste, and improved safety profiles. scispace.comnih.gov |

| 9.2 | Dynamic Studies | 2D NMR (NOESY/ROESY), Variable Temperature NMR, Time-Resolved Spectroscopy | Detailed understanding of solution-state conformation, dynamic equilibria, and kinetics of interaction. |

| 9.3 | Predictive Modeling | Molecular Dynamics (MD) simulations, Machine Learning (QSAR, de novo design) | Accurate prediction of bioactivity, rational design of new derivatives with optimized properties. nih.govnih.gov |

| 9.4 | Supramolecular Systems | Self-assembly studies, Polymer synthesis, MOF construction | Creation of functional materials like gels, smart polymers, and porous frameworks. |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,3-di(3-chlorophenyl)-4-imino-2,5-imidazolidinedione |

| 1,3-dicyclohexylimidazolidine-2,4,5-trione (B4696563) |

| This compound |

| 2,4,5-triaryl-1H-imidazole |

| 3-(3-chlorophenyl)-4-(3-chlorophenylcarbamoylimino)-5,5-dimethyl-2-oxazolidinone |

| Dehydroabietylamine |

| Diethyl oxalate |

| Imidazolidine-2,4,5-trione (Parabanic acid) |

| Oxalyl chloride |

| Phenyl isocyanate |

| Phenyl isothiocyanate |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.